molecular formula C20H25FN4O B11272539 N-(sec-butyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

N-(sec-butyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11272539
M. Wt: 356.4 g/mol
InChI Key: ZHLMPPFGHNKEQZ-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a pyridazine moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyridazine and fluorophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(BUTAN-2-YL)-1-[6-(4-CHLOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
  • N-(BUTAN-2-YL)-1-[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(BUTAN-2-YL)-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties, such as lipophilicity and electronic effects. This uniqueness can enhance its binding affinity to specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C20H25FN4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-butan-2-yl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25FN4O/c1-3-14(2)22-20(26)16-10-12-25(13-11-16)19-9-8-18(23-24-19)15-4-6-17(21)7-5-15/h4-9,14,16H,3,10-13H2,1-2H3,(H,22,26)

InChI Key

ZHLMPPFGHNKEQZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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